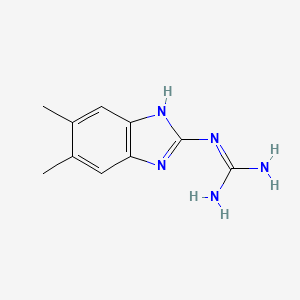

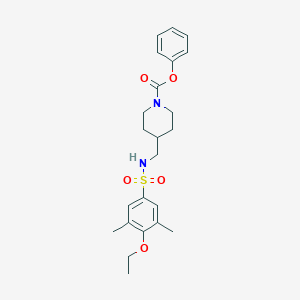

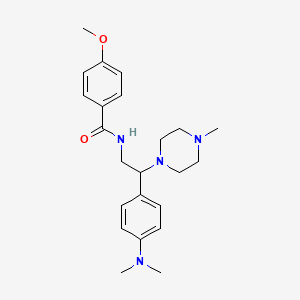

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Applications De Recherche Scientifique

Antimicrobial Agents

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating broad-spectrum antibacterial activity .

Anticancer Research

In the field of oncology, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interfering with their DNA synthesis and repair mechanisms. This makes it a promising candidate for the development of new chemotherapeutic agents .

Antioxidant Properties

The compound has also been explored for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at mitigating oxidative stress-related diseases .

Anti-inflammatory Applications

Research has indicated that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Activity

The compound has been studied for its antiviral activity, particularly against viruses like HIV and influenza . Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This application is crucial in the development of antiviral drugs that can combat viral infections more effectively .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The benzimidazole moiety, which this compound contains, is known to be a key component in many functional molecules used in a variety of applications .

Result of Action

Compounds containing the imidazole moiety have been reported to exert pronounced antiproliferative activity on tumor cell lines .

Action Environment

It is known that the imidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its action and stability.

Propriétés

IUPAC Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-3-7-8(4-6(5)2)14-10(13-7)15-9(11)12/h3-4H,1-2H3,(H5,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKFRENCGKAVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)

![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)